molecular formula C8H4BrF3N2 B2626510 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1934574-07-8

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B2626510
CAS No.: 1934574-07-8
M. Wt: 265.033
InChI Key: LDSWYZBPNULBTG-UHFFFAOYSA-N
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Description

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a bromine atom and a trifluoromethyl group attached to a pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of a pyrrolopyridine precursor followed by the introduction of a trifluoromethyl group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient synthesis on a large scale .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyrrolopyridines .

Scientific Research Applications

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(trifluoromethyl)pyridine
  • 2-Bromo-3-(trifluoromethyl)pyridine
  • 6-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Uniqueness

6-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern on the pyrrolopyridine core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-1-4-5(8(10,11)12)3-13-7(4)14-6/h1-3H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSWYZBPNULBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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